molecular formula C13H27N3O2 B1276261 1-Boc-4-(4-aminobutyl)piperazine CAS No. 745048-07-1

1-Boc-4-(4-aminobutyl)piperazine

Cat. No. B1276261
M. Wt: 257.37 g/mol
InChI Key: ZVLALOSAKAKWTC-UHFFFAOYSA-N
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Description

The compound "1-Boc-4-(4-aminobutyl)piperazine" is a derivative of piperazine, a chemical structure that is widely utilized in pharmaceutical research due to its versatility in forming various compounds with potential therapeutic effects. Piperazine derivatives are known for their ability to act as catalysts, form crystalline structures with unique hydrogen-bonding networks, and serve as key intermediates in the synthesis of complex molecules with potential biological activities.

Synthesis Analysis

The synthesis of piperazine derivatives can be complex, involving multiple steps and yielding various polymorphic forms. For instance, the synthesis of a related 1,4-piperazine-2,5-dione compound was achieved over six steps from a specific carboxylate precursor, resulting in a 23% yield . This process also led to the formation of different polymorphic crystalline forms, which were studied using single-crystal X-ray analysis. Similarly, a series of 1-aryl-4-(biarylmethylene)piperazines were synthesized through Buchwald-Hartwig coupling reactions followed by the removal of the boc group, showcasing the chemical versatility of piperazine derivatives .

Molecular Structure Analysis

The molecular structure and conformational preferences of piperazine derivatives can be extensively characterized using various spectroscopic techniques. For example, 1-Benzyl-4-(N-Boc-amino)piperidine, a compound structurally similar to "1-Boc-4-(4-aminobutyl)piperazine," was studied using FT-IR, FT-Raman, UV-Vis, and NMR spectroscopy. Density Functional Theory (DFT) calculations were employed to optimize geometrical parameters and assign vibrational frequencies, which were then compared with experimental data . The study also included Potential Energy Scan (PES) to understand the molecule's conformational stability.

Chemical Reactions Analysis

Piperazine and its derivatives are known to catalyze various chemical reactions. For instance, piperazine itself was used as a catalyst in the synthesis of 2-amino-3-cyano-4H-pyrans derivatives in an aqueous medium, highlighting its role as an environmentally benign and commercially viable catalyst . Additionally, novel (4-piperidinyl)-piperazine derivatives were synthesized and evaluated as non-selective inhibitors for acetyl-CoA carboxylase 1/2, demonstrating the potential of piperazine derivatives in drug discovery .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can be inferred from their molecular structure analysis. The spectroscopic studies provide insights into the vibrational modes, electronic transitions, and molecular interactions within these compounds . The HOMO-LUMO gap and electron excitation analysis reveal the electronic properties and reactivity of the molecules. Furthermore, the molecular electrostatic potential, Fukui function, and natural bond orbital analysis help identify the most reactive sites and the nature of intramolecular interactions . These properties are crucial for understanding the behavior of piperazine derivatives in various chemical environments and their potential biological activities.

Scientific Research Applications

  • Medicinal Chemistry

    • Piperazine is often found in drugs or bioactive molecules .
    • It’s the third most common nitrogen heterocycle in drug discovery .
    • Piperazine is a key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra .
    • The structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions .
    • Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .
  • Pharmaceutical and Dyestuff Applications

    • 1-Boc-4-(4-aminophenyl)piperazine is an important organic intermediate .
    • It can be used in agrochemical, pharmaceutical and dyestuff .
  • Antimicrobial Polymers

    • Polymeric materials are one among those materials used in combating pathogenic microorganisms to prevent infectious diseases .
    • The growth of pathogenic microorganisms in the surroundings can be inhibited or killed by the macromolecules with the antimicrobial property .
  • Organic Synthesis

    • Piperazine is one of the most frequently found scaffolds in small-molecule FDA-approved drugs .
    • A general approach to the synthesis of piperazines bearing substituents at carbon and nitrogen atoms utilizing primary amines and nitrosoalkenes as synthons was developed .
    • This method allows a straightforward structural modification of bioactive molecules (e.g., α-amino acids) by the conversion of a primary amino group into a piperazine ring .
  • Pesticides

    • Apart from medical use, piperazines are commonly applied as pesticides .
  • Polymer Production

    • Piperazines are used in polymer production .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure), particularly to the respiratory system .

Future Directions

As an important organic intermediate, “1-Boc-4-(4-aminobutyl)piperazine” has potential applications in various fields such as agrochemical, pharmaceutical, and dyestuff . Its future directions may include further exploration of its synthesis methods and applications in these fields.

properties

IUPAC Name

tert-butyl 4-(4-aminobutyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N3O2/c1-13(2,3)18-12(17)16-10-8-15(9-11-16)7-5-4-6-14/h4-11,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVLALOSAKAKWTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80403530
Record name 1-Boc-4-(4-aminobutyl)piperazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-4-(4-aminobutyl)piperazine

CAS RN

745048-07-1
Record name 1,1-Dimethylethyl 4-(4-aminobutyl)-1-piperazinecarboxylate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Boc-4-(4-aminobutyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Amino-butyl)-piperazine-1-carboxylic acid tert-butyl ester
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